molecular formula C9H7ClN2 B2551650 5-Chloro-2-methyl-1,6-naphthyridine CAS No. 1001754-84-2

5-Chloro-2-methyl-1,6-naphthyridine

Cat. No.: B2551650
CAS No.: 1001754-84-2
M. Wt: 178.62
InChI Key: QMCJTGPHAVSUPH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine core with a chlorine atom at the 5th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1,6-naphthyridine typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of 2-amino-3-chloropyridine with acetic anhydride to form an intermediate, which is then cyclized to yield the desired naphthyridine core. The reaction conditions often require prolonged refluxing in concentrated acids or the use of photochemical reduction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amine derivatives

Scientific Research Applications

5-Chloro-2-methyl-1,6-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Chloro-2-methyl-1,6-naphthyridine can be compared with other similar compounds in the naphthyridine family, such as:

  • 2-Chloro-5-methyl-1,6-naphthyridine
  • 2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine
  • Naphthalene-fused 1,6-naphthyridines

These compounds share a similar core structure but differ in the position and type of substituents. The unique combination of a chlorine atom at the 5th position and a methyl group at the 2nd position in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

5-chloro-2-methyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCJTGPHAVSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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